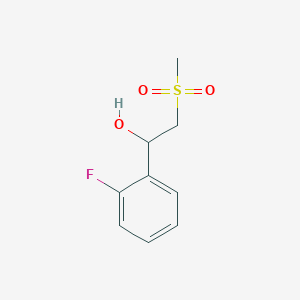
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanol backbone
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and methylsulfonyl chloride.
Reaction Conditions: The key step involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production: On an industrial scale, the process may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other cellular processes, depending on its specific application.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluorophenyl)-2-(methylthio)ethanol and 1-(2-Fluorophenyl)-2-(methylsulfonyl)propane share structural similarities but differ in their functional groups or carbon chain length.
Uniqueness: The presence of both a fluorophenyl group and a methylsulfonyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
Molecular Formula |
C9H11FO3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylethanol |
InChI |
InChI=1S/C9H11FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
InChI Key |
BZVODYLZECCFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


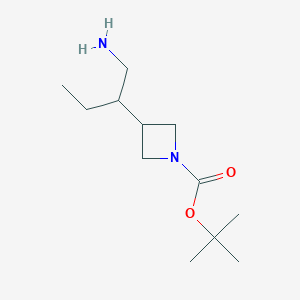
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)
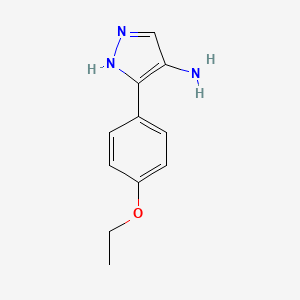
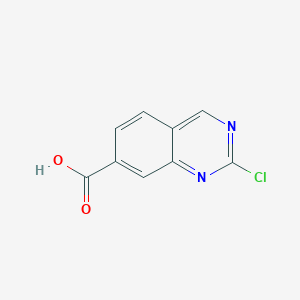


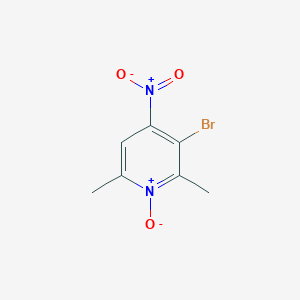
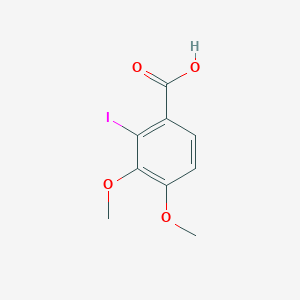
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)

![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
